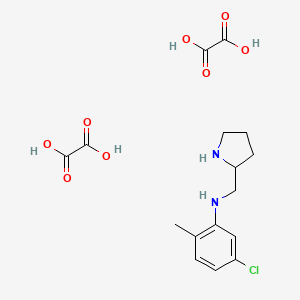

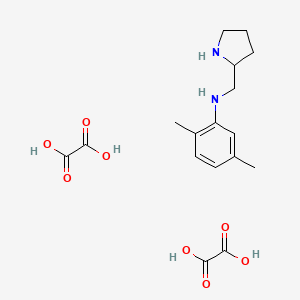

![molecular formula C17H20ClNO B1356382 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline CAS No. 87120-24-9](/img/structure/B1356382.png)

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

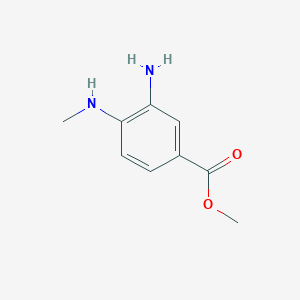

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline (CMP) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound that has been studied extensively in the laboratory setting and has been found to have a number of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

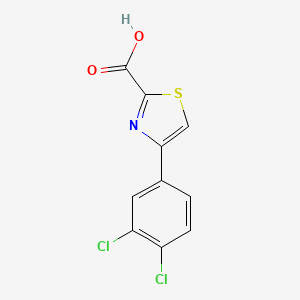

Synthesis and Characterization

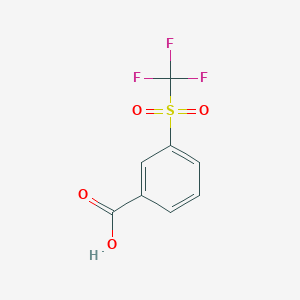

- Synthesis Processes : Studies demonstrate various synthesis processes for chloro derivatives of aniline, highlighting their efficient production and potential for industrial scale-up. For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline showed a high yield and minimal environmental impact (Wen Zi-qiang, 2007).

- Characterization Techniques : The characterization of these compounds often involves techniques like NMR, IR spectroscopy, and elemental analyses, providing detailed insights into their molecular structures (A. Osowole, 2011).

Applications in Material Science

- Adsorption Properties : Research on chloro derivatives of aniline, such as their use in adsorbents like halloysite, suggests potential applications in environmental remediation, particularly in wastewater treatment (P. Słomkiewicz et al., 2017).

- Electrochromic Materials : Studies on donor–acceptor systems incorporating aniline derivatives indicate potential applications in electrochromic devices, particularly in the near-infrared region, offering opportunities for advanced optical technologies (Shuai Li et al., 2017).

Chemical Reactions and Interactions

- Oxidation Reactions : Investigations into the redox reactions of anilines with manganese dioxide provide insights into their transformation pathways in environmental contexts, relevant to both natural and engineered systems (S. Laha, R. Luthy, 1990).

- Complexation Studies : Analysis of the complexation behaviors of aniline derivatives offers valuable information for understanding molecular interactions in various chemical processes (T. Zeegers-Huyskens, 1967).

Potential in Pharmaceutical and Agricultural Fields

- Antimicrobial Agents : Some studies have explored the antimicrobial properties of aniline derivatives, indicating their potential as pharmaceutical agents (Shriram H. Bairagi et al., 2009).

- Insecticide Production : The role of aniline derivatives in the synthesis of insecticides like Novaluron suggests their significance in agricultural applications (Wen Zi-qiang, 2008).

Eigenschaften

IUPAC Name |

3-chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(19)11-15(16)18/h5-11H,4,19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIRYFFCEJAVNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524817 |

Source

|

| Record name | 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |

CAS RN |

87120-24-9 |

Source

|

| Record name | 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

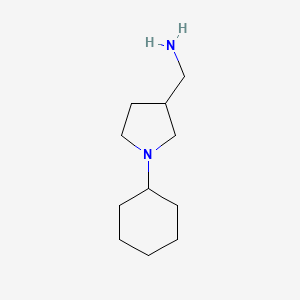

![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)

![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)